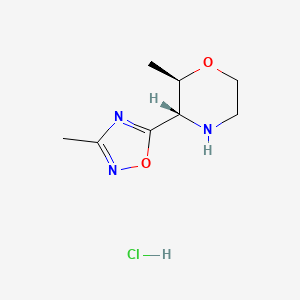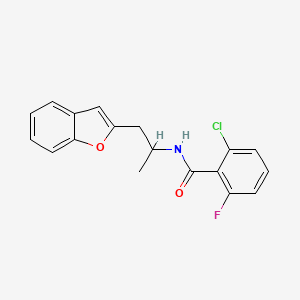![molecular formula C21H18FN5O3S B2512707 N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide CAS No. 894032-90-7](/img/structure/B2512707.png)
N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide” is a complex organic compound. It belongs to the class of thiazolo[3,2-b][1,2,4]triazole derivatives . These compounds are known for their potent analgesic and anti-inflammatory activities . They have been synthesized and evaluated for their potential as pharmaceutical agents .
Synthesis Analysis
The synthesis of thiazolo[3,2-b][1,2,4]triazole derivatives involves a series of chemical reactions . The structures of these compounds are supported by FT-IR, 1HNMR, and Mass spectra . The synthesis involves a one-pot catalyst-free procedure at room temperature by the reaction of dibenzoylacetylene and triazole derivatives .Molecular Structure Analysis
The molecular structure of these compounds is confirmed by techniques such as single crystal X-ray diffraction . The introduction of fluoro, chloro, and cyano groups at p-position of phenyl alkynyl or pyridinyl alkynyl side chain enhances their antifungal activity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the reaction of hydrazide with potassium thiocyanate and hydrochloric acid followed by cyclization of intermediate with aqueous sodium hydroxide .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are determined by techniques such as IR spectroscopy and NMR spectroscopy . For example, the IR max (KBr) cm −1: 3500–3050 (ν N–H), 3029 (ν C-H), 1660 (ν C=C), and 841 (ν Ar-1,4); 1 H-NMR (500.13 MHz) CDCl 3 (δ): 8.99 (s, H-5), 8.06 (dd, 8.8; 4.7,H-2′), 8.06 (dd, 8.8; 4.7, H-6′), 7.50 (dd, 8.8; 8.4, H-3′), 7.50 (dd, 8.8; 8.4, H-5′); 2D NMR (HSQC/HMBC-125.76 MHz) CDCl 3 /TMS (δ): 162.2 (C-4′), 142.4 (C-5′’), 133.5 (C-1′), 122.9 (C-2′ and 6′), 121.2 (C-4), 120.8 (C-5), 117.3 (C-3′ and 5′); [M\u2009+\u2009H] +m/z of 232.0708; purity\u2009>\u200998% .Scientific Research Applications
Antiviral Activity
1,2,4-Triazole derivatives have been reported to exhibit antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . Similarly, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity .
Antifungal Activity
Triazole derivatives containing alkynyl side chains have been synthesized and their antifungal activity towards Cryptococcus and Candida species were evaluated . This suggests that our compound of interest could potentially exhibit antifungal activity.
Anticancer Activity
1,2,4-Triazole derivatives have been reported to possess anticancer activity . In fact, some synthesized molecules have shown cytotoxic activity against breast cancer cell lines .
Anti-Inflammatory Activity
1,2,4-Triazole derivatives are known to possess anti-inflammatory activity . This suggests that our compound of interest could potentially be used in the treatment of inflammatory diseases.
Antioxidant Activity
1,2,4-Triazole derivatives have been reported to exhibit antioxidant activity . This suggests that our compound of interest could potentially be used as an antioxidant.
Antimicrobial Activity
1,2,4-Triazole derivatives have been reported to exhibit antimicrobial activity . This suggests that our compound of interest could potentially be used as an antimicrobial agent.
Antidiabetic Activity
1,2,4-Triazole derivatives have been reported to exhibit antidiabetic activity . This suggests that our compound of interest could potentially be used in the treatment of diabetes.
Antitubercular Activity
1,2,4-Triazole derivatives have been reported to exhibit antitubercular activity . This suggests that our compound of interest could potentially be used in the treatment of tuberculosis.
Mechanism of Action
Target of Action
Compounds with similar structures, such as triazole derivatives, are known to interact with a variety of enzymes and receptors .
Mode of Action
It’s known that triazole compounds, which share a similar structure, can bind readily in the biological system with a variety of enzymes and receptors, showing versatile biological activities .
Biochemical Pathways
Compounds with similar structures, such as triazole derivatives, are known to exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
It’s known that some triazole-based drugs have lower toxicity and higher bioavailability than their counterparts, as well as an increased specificity for fungal cytochrome p450 and a lower impact on human sterol synthesis .
Result of Action
Compounds with similar structures, such as triazole derivatives, are known to exhibit diverse biological activities, indicating that they may have a wide range of molecular and cellular effects .
properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(4-methoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O3S/c1-30-17-8-6-15(7-9-17)24-20(29)19(28)23-11-10-16-12-31-21-25-18(26-27(16)21)13-2-4-14(22)5-3-13/h2-9,12H,10-11H2,1H3,(H,23,28)(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPLCAQGLBKYQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

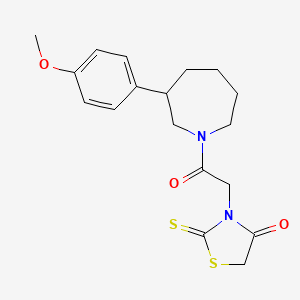


![ethyl 4-[(4,8-dimethyl-2-oxo-1H-quinolin-6-yl)sulfonylamino]benzoate](/img/structure/B2512630.png)


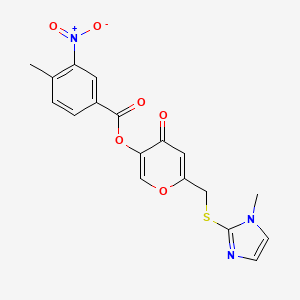

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-fluorobenzamide](/img/structure/B2512635.png)
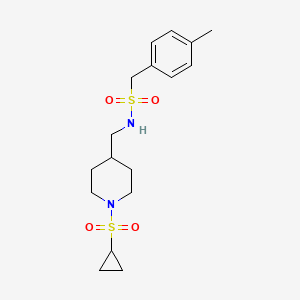
![4-[(4-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2512638.png)
